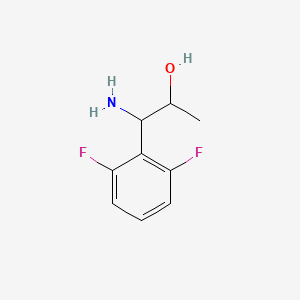

1-Amino-1-(2,6-difluorophenyl)propan-2-OL

Beschreibung

1-Amino-1-(2,6-difluorophenyl)propan-2-OL is a fluorinated amino alcohol derivative featuring a 2,6-difluorophenyl group attached to a propan-2-ol backbone with an amino substituent. The 2,6-difluorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and metabolic stability .

Eigenschaften

Molekularformel |

C9H11F2NO |

|---|---|

Molekulargewicht |

187.19 g/mol |

IUPAC-Name |

1-amino-1-(2,6-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 |

InChI-Schlüssel |

YCSWFUZBDTVVOB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C1=C(C=CC=C1F)F)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

The synthesis of 1-Amino-1-(2,6-difluorophenyl)propan-2-OL begins with commercially available starting materials such as:

- 2,6-Difluorobenzaldehyde : A key precursor providing the difluorophenyl moiety.

- Chiral amines or other enantioselective reagents to introduce stereochemistry.

Key Reaction Steps

The preparation generally involves the following steps:

- Reductive Amination :

- The carbonyl group of 2,6-difluorobenzaldehyde reacts with ammonia or an amine under reductive conditions.

- Common reductants include sodium borohydride (NaBH4) or catalytic hydrogenation.

-

- Hydroxylation of the intermediate occurs to introduce the hydroxyl group at the secondary carbon.

- This step often requires controlled reaction conditions to ensure regioselectivity.

-

- To achieve the desired enantiomer, chiral catalysts or asymmetric synthesis techniques are employed.

- Examples include chiral ligands in catalytic systems or enzymatic methods.

Optimization

Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and enantiomeric excess. Typical solvents include ethanol, methanol, or dichloromethane (DCM), depending on the step.

Industrial Production Methods

Large-Scale Reactors

In industrial settings, large-scale reactors are used to perform reductive amination and hydroxylation under controlled conditions. These reactors allow for precise temperature and pressure control, ensuring reproducibility and scalability.

Purification Techniques

Purification of the final product is critical for achieving high purity and enantiomeric excess:

- Crystallization : Used to isolate the product based on solubility differences.

- Chromatography : High-performance liquid chromatography (HPLC) is often employed for enantiomeric separation.

- Distillation : For removing volatile impurities.

Chiral Synthesis Techniques

Use of Chiral Catalysts

Chiral catalysts are employed to ensure selective formation of the desired stereoisomer during synthesis:

- Common catalysts include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or other phosphine-based systems.

Asymmetric Synthesis

Asymmetric synthesis methods involve using chiral auxiliaries or reagents to guide the formation of a specific enantiomer:

- Enzymatic methods may also be used, where enzymes catalyze stereoselective reactions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Reductive Amination | 2,6-Difluorobenzaldehyde + Amine + NaBH4 | Introduce amino group |

| Hydroxylation | Oxidizing agents or hydroxyl donors | Add hydroxyl group |

| Chiral Synthesis | Chiral catalysts (e.g., BINAP) | Achieve desired stereochemistry |

| Purification | Crystallization/Chromatography | Isolate pure enantiomer |

Challenges in Synthesis

- Achieving high enantiomeric purity requires precise control over reaction conditions.

- Scalability can be limited by the availability of chiral catalysts or auxiliaries.

- Optimization of reaction conditions is critical to minimize side reactions and maximize yield.

Analyse Chemischer Reaktionen

1-Amino-1-(2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogen gas and a palladium catalyst.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(2,6-difluorophenyl)propan-2-OL has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Amino-1-(2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Agrochemical Potential: Structural alignment with triazole fungicides () suggests the target compound could be optimized for antifungal use by introducing heterocyclic groups.

- Medicinal Chemistry : The 2,6-difluorophenyl group’s role in Rufinamide’s anticonvulsant activity warrants investigation into the target compound’s CNS effects .

- Synthetic Challenges: The amino-propanol scaffold requires chiral resolution to isolate bioactive enantiomers, as seen in ’s (1S,2R)-configured derivative .

Biologische Aktivität

1-Amino-1-(2,6-difluorophenyl)propan-2-OL, also known as (1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL, is a chiral compound notable for its unique stereochemistry and significant biological activity. This compound is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH), which contribute to its reactivity and interactions with biological targets. The difluorophenyl moiety enhances its binding affinity and selectivity towards various enzymes and receptors, making it a subject of interest in medicinal chemistry.

The biological activity of 1-Amino-1-(2,6-difluorophenyl)propan-2-OL is primarily attributed to its ability to interact with specific molecular targets. The compound's functional groups facilitate hydrogen bonding and other interactions with active sites on enzymes or receptors, modulating their activity. This interaction profile suggests potential applications in drug design, particularly for neurological and psychiatric disorders .

Synthesis and Structural Characteristics

The synthesis of 1-Amino-1-(2,6-difluorophenyl)propan-2-OL typically involves multi-step reactions that ensure the desired stereochemical configuration is achieved. The presence of fluorine atoms in the phenyl ring significantly influences the compound's chemical reactivity and biological activity compared to similar compounds.

Neuropharmacological Applications

Research indicates that 1-Amino-1-(2,6-difluorophenyl)propan-2-OL has been investigated for its potential role in treating neurological disorders. Its selective interaction with neurotransmitter receptors may help in developing therapeutic agents aimed at conditions such as depression and anxiety. For instance, studies have demonstrated that compounds with similar structures can modulate serotonin receptors, leading to anxiolytic effects.

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to inhibit dihydrofolate reductase (DHFR)—an enzyme crucial for DNA synthesis—has been explored in the context of cancer treatment. By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that 1-Amino-1-(2,6-difluorophenyl)propan-2-OL shares structural similarities with other bioactive compounds. Below is a table summarizing key characteristics of 1-Amino-1-(2,6-difluorophenyl)propan-2-OL and related compounds:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| 1-Amino-1-(2,6-difluorophenyl)propan-2-OL | Structure | Neuropharmacological effects; Enzyme inhibition | Interacts with receptors/enzyme active sites |

| Piritrexim | Structure | Antitumor properties | DHFR inhibitor |

| Fluconazole Derivatives | Structure | Antifungal activity | Inhibits fungal cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.